molecular formula C12Br2F8 B3068472 2,2'-Dibromooctafluorobiphenyl CAS No. 5576-19-2

2,2'-Dibromooctafluorobiphenyl

Cat. No.: B3068472
CAS No.: 5576-19-2
M. Wt: 455.92 g/mol
InChI Key: CZEFBGCEVOAASZ-UHFFFAOYSA-N
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Description

2,2’-Dibromooctafluorobiphenyl is a chemical compound with the molecular formula C12Br2F8 and a molecular weight of 455.92 g/mol . It is characterized by the presence of two bromine atoms and eight fluorine atoms attached to a biphenyl structure. This compound is known for its stability and unique electronic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromooctafluorobiphenyl typically involves the bromination of octafluorobiphenyl. One common method is the reaction of octafluorobiphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2,2’-positions .

Industrial Production Methods: Industrial production of 2,2’-Dibromooctafluorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity. The compound is typically purified through recrystallization or distillation techniques to remove any impurities .

Mechanism of Action

The mechanism of action of 2,2’-Dibromooctafluorobiphenyl is primarily related to its electronic properties. The presence of bromine and fluorine atoms influences the electron density distribution within the biphenyl structure, making it an effective electron-transporting material. This compound interacts with molecular targets through halogen bonding and π-π interactions, which are crucial for its applications in organic electronics and materials science .

Comparison with Similar Compounds

Uniqueness: 2,2’-Dibromooctafluorobiphenyl is unique due to its specific bromine substitution pattern, which imparts distinct electronic properties compared to its analogs. This makes it particularly valuable in applications requiring precise electronic characteristics, such as organic photovoltaic devices and advanced materials .

Properties

IUPAC Name

1-bromo-2-(2-bromo-3,4,5,6-tetrafluorophenyl)-3,4,5,6-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Br2F8/c13-3-1(5(15)9(19)11(21)7(3)17)2-4(14)8(18)12(22)10(20)6(2)16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEFBGCEVOAASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)F)F)C2=C(C(=C(C(=C2Br)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Br2F8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5576-19-2
Record name 5576-19-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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